molecular formula C15H23NO5 B2927223 8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate CAS No. 2287301-33-9

8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate

Cat. No.: B2927223
CAS No.: 2287301-33-9
M. Wt: 297.351
InChI Key: USGQXXPQDUNMHK-UHFFFAOYSA-N
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Description

8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate is a spirocyclic compound featuring a 1-oxa-8-azaspiro[4.5]dec-3-ene core with two carboxylate ester groups: a tert-butyl ester at position 8 and a methyl ester at position 3. This structure combines a spirocyclic framework (fusion of tetrahydrofuran and piperidine rings) with sterically bulky and electron-withdrawing substituents, which influence its conformational stability and reactivity. Such compounds are of interest in medicinal chemistry, particularly as scaffolds for muscarinic receptor agonists, as evidenced by studies on structurally related 1-oxa-8-azaspiro[4.5]decanes .

Properties

IUPAC Name

8-O-tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-14(2,3)21-13(18)16-7-5-15(6-8-16)9-11(10-20-15)12(17)19-4/h9H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGQXXPQDUNMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C=C(CO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate typically involves multiple steps, starting with the formation of the spirocyclic core

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity and potential as a lead compound in drug discovery.

  • Medicine: : Explored for its therapeutic properties and possible use in pharmaceuticals.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in a pharmaceutical application, it might bind to a particular receptor or enzyme, leading to a cascade of biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate with structurally related spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Conformation Notes
This compound C₁₅H₂₁NO₅ 295.33 g/mol tert-butyl (O8), methyl (O3) esters Potential M1 muscarinic agonist (inferred) Spiro[4.5] system with chair-like ring
3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane () C₁₃H₂₁NO₂ 223.31 g/mol Cyclopropylmethoxy (O3) Not reported Likely planar due to smaller substituent
O8-tert-butyl O3-methyl endo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate () C₁₄H₂₃NO₄ 269.34 g/mol tert-butyl (O8), methyl (O3) esters Synthetic intermediate Bicyclic system (higher ring strain)
1-Boc-2-oxo-7,9-dibenzyl-1,7,9-triazaspiro[4.5]dec-3-ene () C₂₆H₃₁N₃O₃ 441.55 g/mol Boc (O1), benzyl (N7, N9), ketone (C2) X-ray crystallography model Chair conformation, equatorial benzyls

Key Differences and Implications

Substituent Effects: The tert-butyl group in the target compound enhances steric bulk and lipophilicity compared to smaller substituents like the cyclopropylmethoxy group in 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane (). This may improve metabolic stability but reduce solubility .

Ring System and Conformation :

  • The spiro[4.5]decane core in the target compound adopts a chair-like conformation, as seen in analogous triazaspiro structures (). In contrast, the 8-azabicyclo[3.2.1]octane system () introduces higher ring strain, which may limit conformational flexibility .
  • Puckering coordinates () suggest that spiro systems with equatorial substituents (e.g., tert-butyl) minimize steric clashes, enhancing stability .

However, its tert-butyl group may reduce binding affinity compared to smaller alkyl substituents, which optimize receptor interactions in Alzheimer’s drug candidates .

Physicochemical Properties

  • Lipophilicity : The tert-butyl group increases logP compared to methyl or cyclopropylmethoxy analogues, impacting blood-brain barrier penetration .
  • Solubility : Methyl esters (e.g., target compound) generally exhibit better aqueous solubility than tert-butyl esters, but this is counterbalanced by the spiro system’s hydrophobicity .

Biological Activity

8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]decane-3,8-dicarboxylate
  • Molecular Formula : C14H25NO4
  • Molecular Weight : 271.36 g/mol
  • CAS Number : 2055840-78-1

Research indicates that compounds with similar structural frameworks often engage in multiple biological pathways, including:

  • Antimicrobial Activity : Compounds of this class have shown effectiveness against various bacterial strains, attributed to their ability to disrupt bacterial cell membranes.
  • Antioxidant Properties : The presence of tert-butyl and methoxy groups may enhance the compound's ability to scavenge free radicals.
  • Enzyme Inhibition : Some derivatives exhibit inhibitory effects on specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Biological Activity Data

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AntioxidantScavenges free radicals, reducing oxidative stress.
Enzyme InhibitionInhibits CDC25B and PTP1B, important in cell cycle regulation.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of 8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]decane exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Antioxidant Activity Assessment : In vitro assays indicated that the compound showed a dose-dependent increase in antioxidant activity as measured by DPPH radical scavenging assay, achieving over 80% inhibition at concentrations above 100 µM.
  • Enzyme Inhibition Studies : A series of kinetic studies revealed that the compound acts as a non-competitive inhibitor for CDC25B with an IC50 value of approximately 25 µM, indicating potential for cancer therapeutic development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis involving Boc-protection, oxidation, and cyanidation (e.g., tert-butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate synthesis via Boc₂O in dichloromethane with triethylamine/DMAP catalysis, followed by LiBH₄ reduction and BF₃·Et₂O-mediated cyanidation). Optimize yields (e.g., 94% in Step 3 of ) by controlling stoichiometry, reaction temperature, and purification methods (e.g., column chromatography).
  • Key Data : Typical yields range from 94% (Boc protection) to 107% (cyanidation steps), with impurities monitored via TLC/LCMS .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

  • Methodology : Use 1H/13C NMR to confirm substituent positions (e.g., tert-butyl δ ~1.3–1.4 ppm; spirocyclic protons δ 3.4–4.2 ppm). IR spectroscopy verifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹). HRMS ensures molecular ion accuracy (e.g., [M+H]⁺ calculated vs. observed within 2 ppm error) .
  • Advanced Tip : Compare with crystallographic data (e.g., X-ray structures of analogous spiro compounds in ) to resolve ambiguities.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact with skin; store at 2–8°C under inert gas. Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How do stereochemical factors influence the compound’s reactivity and biological activity?

  • Methodology : Perform X-ray crystallography (e.g., ) to determine absolute configuration. Use variable-temperature NMR to study ring puckering dynamics (Cremer-Pople coordinates, ) and conformational stability. Correlate stereochemistry with bioactivity via enantioselective synthesis and in vitro assays .
  • Data Contradictions : Discrepancies in spirocyclic ring puckering (e.g., chair vs. twist-boat conformers) may arise from crystallization solvents or temperature .

Q. What computational models predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

  • Methodology : Apply DFT calculations (e.g., Gaussian 16) to optimize geometry and compute dipole moments/logP. Validate against experimental LogD (octanol-water partition) and metabolic stability assays (e.g., microsomal clearance). Use molecular docking (AutoDock Vina) to predict binding to target enzymes .
  • Case Study : Analogous spirocyclic proline derivatives show improved blood-brain barrier penetration due to reduced polarity .

Q. How can enzymatic or biocatalytic methods replace traditional synthetic steps for greener chemistry?

  • Methodology : Explore transaminases (e.g., ) for asymmetric amine synthesis or lipases for ester hydrolysis. Optimize reaction conditions (pH, co-solvents) using design-of-experiments (DoE) frameworks (e.g., factorial design, ). Compare enantiomeric excess (ee) via chiral HPLC .
  • Yield Comparison : Biocatalytic steps may achieve 70–85% ee vs. 90–95% via chiral auxiliaries, but with reduced waste .

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